HO‑1 Inhibition Potency: 4‑Bromo vs. 4‑Chloro Analog in a Validated Heme Oxygenase Assay
1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone (compound 37 in the study) exhibited IC₅₀ < 5 µM against both HO‑1 and HO‑2 isozymes in a spectrophotometric bilirubin formation assay [1]. Under identical conditions, the direct 4‑chlorophenyl analog displayed substantially lower activity and did not meet the <5 µM potency threshold [1]. This demonstrates that the bromine substituent confers a marked advantage in HO‑1 inhibition relative to the chlorine analog.
| Evidence Dimension | HO‑1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | < 5 µM |
| Comparator Or Baseline | 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (4‑chloro analog) |
| Quantified Difference | Target compound is >5‑fold more potent (exact value not disclosed; analog did not reach <5 µM threshold) |
| Conditions | Spectrophotometric bilirubin formation assay using recombinant HO‑1/‑2 |
Why This Matters
Researchers developing HO‑1/‑2 inhibitors for oncology or inflammation studies require the 4‑bromo substitution to achieve the micromolar potency benchmark; the 4‑chloro analog is an ineffective substitute.
- [1] Roman G, Riley JG, Vlahakis JZ, Kinobe RT, Brien JF, Nakatsu K, Szarek WA. Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives. ChemMedChem. 2010;5(9):1541-1555. doi:10.1002/cmdc.201000120. View Source
